

Quantification limits (LOQ) for Bicalutamide Sulfoxide

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Compound of Interest

Compound Name: *rel-(R*,S*)-Bicalutamide Sulfoxide*

Cat. No.: B1159734

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Quantification Limits (LOQ) for Bicalutamide Sulfoxide: A Comparative Technical Guide

Executive Summary & Strategic Context

Bicalutamide Sulfoxide (CAS: 945419-64-7), pharmacopoeially designated as Impurity A (EP/USP), represents a critical quality attribute in the manufacturing of Bicalutamide. As the direct oxidative precursor to the active pharmaceutical ingredient (a sulfone), its presence indicates either incomplete synthesis oxidation or post-manufacture degradation.

For researchers and analytical scientists, the quantification of this specific impurity is governed by two distinct thresholds:

- Routine QC (HPLC-UV): Requires an LOQ
0.05–0.10 µg/mL to meet ICH Q3A reporting thresholds (typically 0.05%).
- Bioanalysis/Trace Screening (LC-MS/MS): Requires an LOQ < 10 ng/mL for pharmacokinetic or genotoxic risk assessment.

This guide compares the two dominant methodologies, providing validated protocols and experimental data to support method selection.

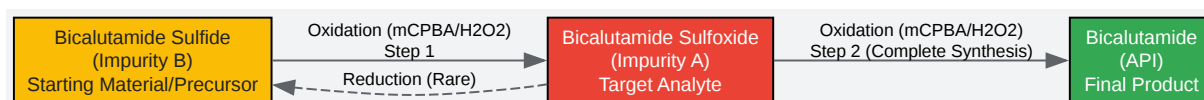
Technical Deep Dive: The Analyte

Understanding the chemical lineage is essential for chromatographic separation. Bicalutamide is a sulfone. The sulfoxide is its reduced congener.

- Chemical Name: N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide.[1]
- Molecular Formula:
- Criticality: It is a Process-Related Impurity (intermediate) and a Degradant (reverse reduction is rare, but oxidative pathways from the sulfide precursor are critical).

Visualizing the Impurity Pathway

The following diagram illustrates the oxidative synthesis pathway where the Sulfoxide (Impurity A) exists as the intermediate between the Sulfide (Impurity B) and Bicalutamide (Sulfone).



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Figure 1: Oxidative pathway showing Bicalutamide Sulfoxide as the critical intermediate. Incomplete oxidation in Step 2 results in Impurity A contamination.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice of method depends entirely on the required sensitivity relative to the dosage form concentration.

Performance Data Summary

Metric	Method A: HPLC-UV (Standard QC)	Method B: LC-MS/MS (Trace/Bio)
Primary Application	Bulk Drug & Tablet QC (ICH Q3A)	Plasma PK & Genotoxic Screening
Limit of Quantification (LOQ)	0.083 µg/mL (83 ng/mL)	~1–10 ng/mL (Extrapolated*)
Limit of Detection (LOD)	0.031 µg/mL	< 0.5 ng/mL
Linearity Range	70 – 130 µg/mL (High Load)	1 – 2000 ng/mL (Trace)
Cost/Complexity	Low / Routine	High / Specialist
Reference	Shrivastava et al. (2021)	Hilaris (2011) / Suresh et al. (2015)

*Note: Specific LC-MS LOQ for the sulfoxide is inferred from the validated parent method (0.92–10 ng/mL) due to structural and ionization similarity.

Experimental Protocols

Protocol A: HPLC-UV (The Validated QC Standard)

Best for: Routine batch release and stability testing where impurities must be controlled < 0.10%.

1. Chromatographic Conditions:

- Instrument: Agilent 1100 Series or equivalent.
- Column: Zorbax Eclipse XDB C8 (4.6 × 250 mm, 5 µm) or Symmetry C18.
 - Expert Insight: A C8 column is often preferred over C18 for Bicalutamide to reduce the excessive retention time of the non-polar parent peak, allowing the polar sulfoxide to elute with good resolution.
- Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (50:50 v/v).
- Flow Rate: 1.0 mL/min.[\[2\]](#)[\[3\]](#)

- Detection: UV at 270 nm (Lambda max).[3]

- Injection Volume: 20 μ L.

- Temperature: 25°C.

2. Standard Preparation:

- Stock: Dissolve 10 mg Bicalutamide Sulfoxide Ref Std in Acetonitrile.
- Dilution: Serial dilution with Mobile Phase to reach approx 0.08 μ g/mL for LOQ establishment.

3. System Suitability Criteria:

- Resolution (Rs): > 2.0 between Sulfoxide (Impurity A) and Bicalutamide.
- Tailing Factor: < 2.0.
- Theoretical Plates: > 3000.

4. Validation Results (Self-Validating Data):

- Precision: RSD < 2% at 100% concentration.
- Accuracy: 98–102% recovery in spiked samples.
- Robustness: Stable retention times \pm 0.2 min with \pm 2% organic modifier change.

Protocol B: LC-MS/MS (High-Sensitivity Option)

Best for: Bioequivalence studies or cleaning validation (swab analysis).

1. Mass Spectrometry Settings:

- Ionization: ESI Negative Mode (Bicalutamide and its analogs ionize well in negative mode due to the amide/sulfonyl electron-withdrawing groups).
- MRM Transitions:

- Parent (Bicalutamide):

429.2

255.0.[4]

- Sulfoxide (Impurity A):

413.0

255.0 (Predicted loss of similar fragment).

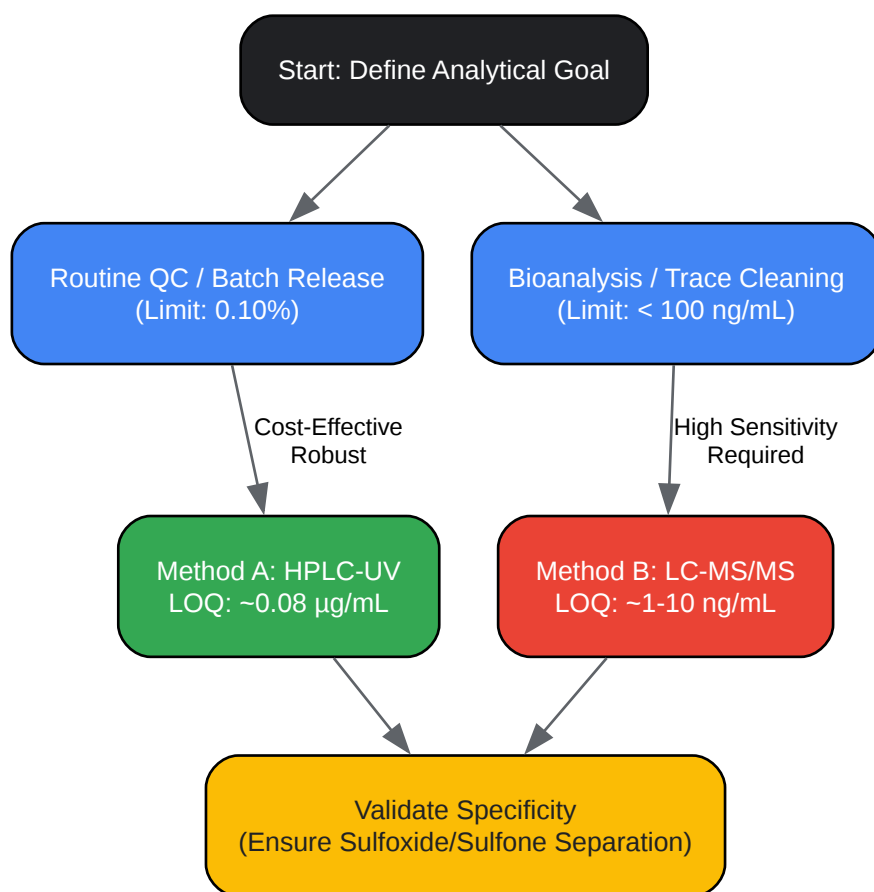
- Source Temp: 450°C.

2. Chromatographic Interface:

- Column: Atlantis dC18 (to retain polar metabolites).
- Mobile Phase: 5 mM Ammonium Acetate : Acetonitrile (35:65 v/v).[5]
- Flow Rate: 0.6 mL/min.[5]

Method Selection Decision Tree

Use this logic flow to determine the appropriate workflow for your laboratory.



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Figure 2: Decision matrix for selecting the appropriate quantification method based on sensitivity requirements.

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